molecular formula C9H8N4O B1334445 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone CAS No. 125620-15-7

1-[3-(1H-tetrazol-1-yl)phenyl]ethanone

Cat. No. B1334445
M. Wt: 188.19 g/mol
InChI Key: AWLGWHRYGSCBPO-UHFFFAOYSA-N
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Description

The compound 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone is not directly described in the provided papers. However, the papers do discuss related compounds with similar functional groups and structural motifs. For instance, the first paper describes a compound synthesized using a click chemistry approach, which includes a triazole ring, a feature that is structurally related to the tetrazole ring in 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone . The second paper discusses the synthesis of a compound with a diazepine ring, which, like the tetrazole, is a heterocyclic compound . These papers suggest a broader context in which heterocyclic compounds are of interest due to their potential biological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting with appropriate precursors. In the first paper, the authors used a click chemistry approach, starting with 2-azido-1-(4-(6-flurobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone . The second paper outlines a two-step synthesis involving condensation and cyclization reactions, starting with 2,3-diaminopyridine and benzoylacetone . These methods could potentially be adapted for the synthesis of 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone by choosing appropriate starting materials and reaction conditions that favor the formation of the tetrazole ring.

Molecular Structure Analysis

The molecular structure of compounds is typically confirmed using techniques such as IR, NMR, MS, and XRD analysis. The first paper mentions the use of single crystal XRD to confirm the structure of the synthesized compound and employs Hirshfeld surfaces computational method to analyze intercontacts in the crystal structure . Although the exact structure of 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone is not provided, similar analytical techniques would be used to determine its molecular structure.

Chemical Reactions Analysis

The papers do not provide specific reactions for 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone. However, the chemical reactions described in the papers involve the formation of heterocyclic rings, which are common in medicinal chemistry due to their diverse biological activities. The first paper does not detail specific reactions but mentions the use of click chemistry, which is known for creating substances with high regioselectivity and yield . The second paper describes a basic-activated cyclization reaction, which is a key step in forming the seven-membered diazepine ring . These reactions could be relevant when considering the synthesis of tetrazole-containing compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds in the papers are not extensively discussed. However, the first paper does mention the thermal stability of the synthesized compound, analyzed using TGA and DSC techniques . These properties are important for understanding the compound's behavior under various conditions and can influence its storage, handling, and formulation. For 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone, similar analyses would be required to fully characterize its stability and reactivity.

Scientific Research Applications

Cholinesterase Inhibition

1-[3-(1H-tetrazol-1-yl)phenyl]ethanone derivatives have been evaluated for their anticholinesterase activities. Compounds with electron-donating substituents exhibit high anticholinesterase activity, indicating potential applications in the treatment of diseases like Alzheimer's (Mohsen et al., 2014).

Antimicrobial and Antifungal Properties

Studies have shown that certain derivatives of 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone possess significant antimicrobial and antifungal properties. This includes potential applications in combating Candida infections and other microbial threats (Kaplancıklı et al., 2014, Elavarasan et al., 2014).

Dendrimeric Applications

The compound has been used in the synthesis of 1,3,5-triazine core containing tetrazole dendrimeric chalcones. These compounds exhibit moderate antifungal activities against a range of fungi, suggesting their use in antifungal applications (Vembu et al., 2016).

Potential in Nonlinear Optics

Research has also been conducted on the nonlinear optical properties of derivatives of 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone. These studies are crucial for the development of new materials for optical applications (Mary et al., 2015).

Leukotriene Receptor Antagonism

Some derivatives of 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone have been synthesized and evaluated as antagonists of leukotriene receptors. This indicates potential applications in treating conditions like asthma (Dillard et al., 1987).

Molecular Docking Studies

Molecular docking studies of certain derivatives suggest inhibitory activities against specific proteins, indicating potential applications in the development of anti-neoplastic agents (ShanaParveen et al., 2016).

properties

IUPAC Name

1-[3-(tetrazol-1-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c1-7(14)8-3-2-4-9(5-8)13-6-10-11-12-13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLGWHRYGSCBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397476
Record name 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(1H-tetrazol-1-yl)phenyl]ethanone

CAS RN

125620-15-7
Record name 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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